molecular formula C22H25NO5 B557304 Fmoc-Ser(tBu)-OH CAS No. 71989-33-8

Fmoc-Ser(tBu)-OH

Cat. No.: B557304
CAS No.: 71989-33-8
M. Wt: 383.4 g/mol
InChI Key: REITVGIIZHFVGU-UHFFFAOYSA-N
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Description

Fmoc-Ser(tBu)-OH, also known as 9-fluorenylmethoxycarbonyl-L-serine tert-butyl ester, is a derivative of the amino acid serine. It is commonly used in solid-phase peptide synthesis, particularly in the Fmoc/tBu strategy, where the 9-fluorenylmethoxycarbonyl group protects the amino group, and the tert-butyl group protects the hydroxyl group of serine. This compound is essential in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(tBu)-OH typically involves the protection of the serine amino acid. The process begins with the protection of the hydroxyl group of serine using tert-butyl dimethylsilyl chloride in the presence of imidazole. This step is followed by the protection of the amino group with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction conditions are generally mild, and the reactions are carried out in solvents like dichloromethane or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are optimized for high yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser(tBu)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides or proteins with the desired sequence of amino acids. The deprotected serine can participate in further peptide bond formation, leading to the synthesis of longer peptide chains .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-Ser(tBu)-OH involves the protection and deprotection of the amino and hydroxyl groups of serine during peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the amino group, preventing unwanted reactions during the synthesis. The tert-butyl group protects the hydroxyl group, ensuring the integrity of the serine residue. These protecting groups are removed under specific conditions, allowing the serine to participate in peptide bond formation .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REITVGIIZHFVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868060
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-33-8
Record name O-(tert-Butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Fmoc-Ser(tBu)-OH suitable for solid-phase peptide synthesis?

A1: this compound is designed for solid-phase peptide synthesis due to its orthogonal protecting groups. The Fmoc group protects the alpha-amino group and can be removed under mild basic conditions, while the tBu group protects the hydroxyl side chain of serine and can be removed under acidic conditions. This orthogonal protection strategy allows for the sequential addition of amino acids in a controlled manner during peptide synthesis [, ].

Q2: How does the tert-butyl group influence the self-assembly properties of this compound compared to unprotected serine?

A2: The tert-butyl group significantly impacts the self-assembly of this compound. While unprotected serine wouldn't readily self-assemble in solution due to its hydrophilic nature, this compound forms flower-like structures at lower concentrations and long rods at higher concentrations []. This self-assembly is driven by intermolecular interactions, including hydrogen bonding and π-π stacking between the aromatic Fmoc groups [].

Q3: Can the morphology of this compound self-assembled structures be controlled?

A3: Yes, research has shown that altering the concentration and temperature can control the morphology of this compound self-assembled structures. For instance, heating the flower-like structures formed at lower concentrations results in the formation of small rods. Furthermore, heating the long rods obtained at higher concentrations leads to the development of large flower-like structures []. This suggests that manipulating these parameters can fine-tune the self-assembly process for desired outcomes.

Q4: Are there any stereochemical considerations when using this compound in peptide synthesis?

A4: Yes, racemization, the undesired conversion of a pure enantiomer into a mixture, is a concern in peptide synthesis. Studies have investigated racemization of this compound during continuous-flow solid-phase peptide synthesis []. Minimizing racemization is crucial to maintain the desired stereochemistry of the final peptide product and ensure its biological activity.

Q5: What are some applications of this compound beyond standard peptide synthesis?

A5: this compound has been used as a starting material in the solid-phase synthesis of various heterocyclic compounds. Researchers have successfully synthesized benzoxazino[4,3-b][1,2,5]thiadiazepinone 6,6-dioxides [] and morpholine-3-carboxylic acid derivatives [] utilizing this compound. These applications highlight the versatility of this compound as a building block in organic synthesis beyond traditional peptide chemistry.

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